molecular formula C18H16ClN3O3 B2966252 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide CAS No. 874138-98-4

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B2966252
CAS RN: 874138-98-4
M. Wt: 357.79
InChI Key: YISHRQVYXAAZPJ-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Molecular Structure Analysis

The molecular structures of similar synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The structure of these compounds exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .

Scientific Research Applications

Antiviral Activity

Compounds with the 1,3,4-thiadiazole moiety, such as the one , have been synthesized and tested for their antiviral properties. Specifically, derivatives of this compound have shown potential against the tobacco mosaic virus, indicating a promising avenue for plant virus mitigation strategies .

Anticancer Applications

The oxadiazole ring system is known for its presence in various anticancer agents. The structural features of the compound, including the chlorophenyl and oxadiazolyl groups, may contribute to its potential as a cancer therapeutic by interfering with cellular proliferation pathways .

Antidiabetic Potential

Oxadiazole derivatives, particularly those with amide and sulphonamide groups, have demonstrated significant antidiabetic activity. They have been observed to inhibit enzymes like α-amylase, which plays a role in carbohydrate metabolism, suggesting a potential application in managing diabetes .

Anticonvulsant Properties

The oxadiazole core, when incorporated into certain pharmaceutical compounds, has shown anticonvulsant effects. This suggests that the compound could be explored for its potential to prevent or reduce the severity of seizures .

Vasodilatory Effects

Medicinal applications of oxadiazoles also include vasodilation, which is the widening of blood vessels. This effect can be beneficial in treating conditions like hypertension and may be an area of interest for the compound’s cardiovascular effects .

High-Energy Material Applications

Due to the energetic behavior of oxadiazole derivatives, there is potential for the compound to be used in the development of high-energy materials. This could have implications for material science, particularly in the creation of novel energetic compounds .

Mechanism of Action

While the specific mechanism of action for “N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide” is not available, similar compounds have shown promising antimicrobial and anticancer activities . Molecular docking studies were carried out to study the binding mode of active compounds with receptor .

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11-4-3-5-15(12(11)2)24-10-16(23)20-18-17(21-25-22-18)13-6-8-14(19)9-7-13/h3-9H,10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISHRQVYXAAZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

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